molecular formula C15H14F3NO B1328325 2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)aniline CAS No. 946728-02-5

2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)aniline

Cat. No. B1328325
CAS RN: 946728-02-5
M. Wt: 281.27 g/mol
InChI Key: JTFMQUIVWKKZIP-UHFFFAOYSA-N
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Description

“4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline” is a biochemical used for proteomics research . The molecular formula is C15H14F3NO and the molecular weight is 281.27 .


Molecular Structure Analysis

The molecular structure of this compound consists of a trifluoromethyl group (-CF3), an aniline group (-NH2), and a 2,3-dimethylphenoxy group attached to a benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the available resources .

Scientific Research Applications

Chemical Synthesis and Properties

  • Grocock et al. (1971) explored the synthesis of derivatives of 2-trifluoromethyl-aniline, discussing factors like steric hindrance and intramolecular hydrogen bonding (Grocock et al., 1971).
  • Dotsenko et al. (2019) described the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives using 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione, with applications as drug precursors (Dotsenko et al., 2019).
  • Zhang et al. (2013) synthesized rotationally restricted 9-arylacridines using 2-(trifluoromethyl)aniline, revealing insights into reaction mechanisms and molecular transformations (Zhang et al., 2013).

Applications in Material Science

  • Miyajima et al. (1995) synthesized derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including trifluoromethyl derivatives, to study liquid crystalline properties (Miyajima et al., 1995).
  • Doi et al. (2003) designed and synthesized a novel class of emitting amorphous molecular materials for organic electroluminescent devices, using derivatives of aniline including trifluoromethyl groups (Doi et al., 2003).

Catalysis and Ligand Applications

  • Halter et al. (2019) investigated the reaction of 2,6-dimethyl-4-(Bodipy-8-yl)aniline with diols and formaldehyde, leading to the synthesis of metal complexes useful in catalysis and fluorescence applications (Halter et al., 2019).
  • Schmid et al. (2001) synthesized new nickel(II) and palladium(II) diimine complexes bearing 2,6-diphenyl aniline moieties, showing potential in olefin polymerization catalysis (Schmid et al., 2001).

Biochemical and Pharmaceutical Research

  • Gong et al. (2004) synthesized 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones using N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines, a process relevant for pharmaceutical research (Gong et al., 2004).
  • Wu et al. (2021) utilized 2-fluoro-5-(trifluoromethyl)aniline in Ru(II)-catalyzed reactions for the synthesis of quinazoline and fused isoindolinone structures, important in diverse chemical syntheses (Wu et al., 2021).

properties

IUPAC Name

2-(2,3-dimethylphenoxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO/c1-9-4-3-5-13(10(9)2)20-14-7-6-11(8-12(14)19)15(16,17)18/h3-8H,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFMQUIVWKKZIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101207466
Record name 2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101207466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)aniline

CAS RN

946728-02-5
Record name 2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946728-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101207466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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